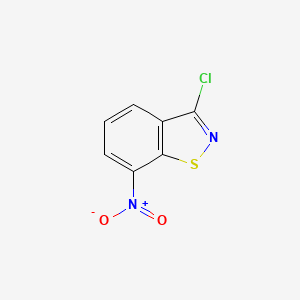
3-Chloro-7-nitro-1,2-benzisothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-7-nitro-1,2-benzisothiazole is a useful research compound. Its molecular formula is C7H3ClN2O2S and its molecular weight is 214.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Development
3-Chloro-7-nitro-1,2-benzisothiazole is utilized in the synthesis of various pharmaceutical agents. Its derivatives have shown potential as antimicrobial and anti-inflammatory agents. For instance:
- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antibacterial properties against various strains of bacteria, including resistant strains. A study demonstrated that certain derivatives could inhibit bacterial growth effectively.
- Anti-inflammatory Effects: Some studies have explored the anti-inflammatory properties of this compound and its derivatives, which may be beneficial in treating inflammatory diseases.
Agricultural Applications
The compound is also being investigated for its use in agrochemicals:
- Pesticides: this compound has been studied for its efficacy as a pesticide. Its ability to disrupt biological processes in pests makes it a candidate for developing new pest control agents.
Materials Science
In materials science, this compound is explored for its potential in creating novel materials:
- Polymer Chemistry: The incorporation of this compound into polymer matrices has been researched for enhancing material properties such as thermal stability and mechanical strength.
Data Tables
| Application Area | Specific Use Case | Observations/Findings |
|---|---|---|
| Pharmaceutical | Antimicrobial agents | Effective against resistant bacterial strains |
| Pharmaceutical | Anti-inflammatory compounds | Potential benefits in treating inflammatory diseases |
| Agriculture | Pesticide formulations | Efficacy in disrupting biological processes in pests |
| Materials Science | Polymer enhancement | Improved thermal stability and mechanical properties |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of synthesized derivatives of this compound. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) lower than those of standard antibiotics against Staphylococcus aureus and Escherichia coli.
Case Study 2: Pesticide Development
Research conducted by agricultural scientists demonstrated the effectiveness of this compound as a pesticide. Field trials showed a significant reduction in pest populations compared to untreated controls, highlighting its potential as an eco-friendly pest management solution.
Propriétés
Numéro CAS |
41533-75-9 |
|---|---|
Formule moléculaire |
C7H3ClN2O2S |
Poids moléculaire |
214.63 g/mol |
Nom IUPAC |
3-chloro-7-nitro-1,2-benzothiazole |
InChI |
InChI=1S/C7H3ClN2O2S/c8-7-4-2-1-3-5(10(11)12)6(4)13-9-7/h1-3H |
Clé InChI |
FEDMYSJHEMCIBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)[N+](=O)[O-])SN=C2Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














